![molecular formula C10H12ClNO2 B3163677 1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride CAS No. 88545-04-4](/img/structure/B3163677.png)
1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride
Overview
Description
The compound appears to contain a furyl group, which is a functional group in organic chemistry consisting of a furan ring minus one hydrogen atom . The furyl group is aromatic and is often used in pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The furyl group has the molecular formula C4H3O and consists of a five-membered ring with three carbon atoms, one oxygen atom, and two double bonds . This gives the ring aromatic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Furyl compounds, for example, are often aromatic and may have unique optical and electronic properties .Scientific Research Applications
Drug Delivery Systems
Microparticulate and nanoparticulate drug delivery systems have been investigated for improving the bioavailability and therapeutic efficacy of various drugs, including metformin hydrochloride. Such systems aim to enhance oral bioavailability, reduce dosing frequency, and minimize side effects, potentially offering insights into novel formulation strategies for related compounds (Çetin & Sahin, 2016).
Environmental Contaminants
Studies on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater have highlighted the importance of understanding the formation, occurrence, and removal of such contaminants. NDMA formation during water treatment processes underscores the need for research into precursor identification and control strategies, which could be relevant for compounds with similar structures or properties (Sgroi et al., 2018).
Sorption and Desorption Studies
Research on the sorption and desorption of organic matter on solid-phase extraction media aims to isolate and identify precursors to environmental contaminants like NDMA. Understanding the interactions between specific compounds and solid-phase media can inform water treatment strategies and the assessment of potential environmental risks (Hanigan et al., 2016).
Phosphonic Acid Applications
The synthesis and application of phosphonic acids, which share structural similarities with phosphate groups, have been explored for various purposes, including drug development, material science, and analytical chemistry. Research into the preparation and utility of phosphonic acids can offer a foundation for studying related compounds with potential applications in diverse fields (Sevrain et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h1-6,11H,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRBIBVHCFROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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